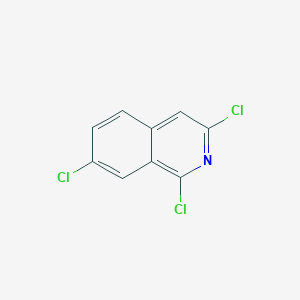
1,3,7-Trichloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Trichloroisoquinoline (TCIQ) is a potent aromatic halogenated compound that belongs to the family of isoquinoline derivatives. It has a molecular formula of C9H4Cl3N .
Molecular Structure Analysis
The molecular structure of 1,3,7-Trichloroisoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The average mass is 232.494 Da, and the monoisotopic mass is 230.940933 Da .Physical And Chemical Properties Analysis
1,3,7-Trichloroisoquinoline has a molecular weight of 232.49. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Pharmacological Properties
- Organocatalytic Synthesis : The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, related to 1,3,7-Trichloroisoquinoline, has been developed. These compounds demonstrate significant anticonvulsant, antinociceptive, and anti-inflammatory activities, highlighting their potential in pharmacological research (Wilhelm et al., 2014).
Anticancer Research
- Cytotoxic Anticancer Agents : Chlorinated 7-Azaindenoisoquinolines, which are structurally similar to 1,3,7-Trichloroisoquinoline, have been synthesized and identified as potent cytotoxic agents against cancer cells. These compounds are notable for their ability to inhibit topoisomerase I and produce significant DNA damage in cancer cells compared to normal cells (Elsayed et al., 2017).
Photophysical Research
- Photophysical Properties : Novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, related to 1,3,7-Trichloroisoquinoline, have been synthesized and their photophysical properties studied. These compounds show potential for applications in photophysical research due to their unique absorbance and fluorescence spectra (Singh et al., 2015).
OLED Material Research
- OLED Materials : Tris(8-hydroxyquinoline)aluminum(III), a compound related to 1,3,7-Trichloroisoquinoline, is used in organic light-emitting diodes (OLEDs) as an electron transport material and emitting layer. Research into its lowest singlet excited state provides insights valuable for OLED material design and application (Halls & Schlegel, 2001).
Chemical Synthesis and Applications
- Synthesis of Quinoline Derivatives : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, closely related to 1,3,7-Trichloroisoquinoline, has been extensively studied. This research covers the synthesis of various quinoline ring systems and their potential synthetic and biological applications (Hamama et al., 2018).
Safety and Hazards
1,3,7-Trichloroisoquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the safety data sheet . It is toxic if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .
Mechanism of Action
Target of Action
It is known that isoquinolines, a class of compounds to which 1,3,7-trichloroisoquinoline belongs, are fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles and resemble pyridine in their stability against chemical attack .
Mode of Action
Isoquinolines, in general, are considered as 10-electron π -aromatic and delocalized systems .
Pharmacokinetics
It is known that isoquinolines can achieve high concentrations in cells .
Result of Action
It is known that isoquinolines can achieve high concentrations in cells , suggesting that they may have significant cellular effects.
Action Environment
It is known that isoquinolines are stable compounds with high boiling points , suggesting that they may be relatively stable in various environmental conditions.
properties
IUPAC Name |
1,3,7-trichloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGUSGNXGWHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trichloroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2390740.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)
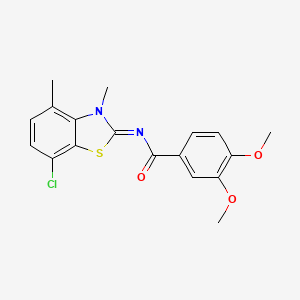

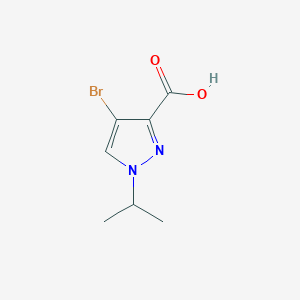

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)
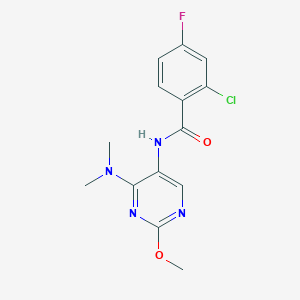
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)
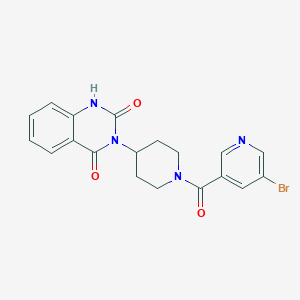
![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2390756.png)
![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)